![molecular formula C19H29N3O5S B4627460 4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Overview
Description
Sulfonamides are a class of organic compounds featuring a sulfonamide group (-SO2NH2), widely recognized for their therapeutic applications. Molecules containing the morpholinylcarbonyl and pyrrolidinylpropyl groups, like the one , often exhibit significant biological activity, including potential anticancer properties. The molecule's structure suggests a design for specific interaction with biological targets, possibly through enzyme inhibition or receptor modulation.
Synthesis Analysis
The synthesis of complex sulfonamides typically involves multi-step organic reactions, starting from sulfonyl chlorides or sulfonic acids as precursors. The specific compound likely involves condensation reactions, where the morpholine and pyrrolidine components are introduced to the benzenesulfonamide framework via amide bond formation. Such syntheses require careful control of reaction conditions to ensure specificity and yield of the desired product.
Molecular Structure Analysis
Molecular structure analysis of sulfonamides can be performed using spectroscopic methods such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), coupled with mass spectrometry for molecular weight determination. X-ray crystallography provides detailed insight into the compound's crystal structure, revealing the spatial arrangement of atoms and any potential for hydrogen bonding or π-π interactions, which are crucial for biological activity.
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including hydrolysis, which affects their biological activity. The presence of the morpholinylcarbonyl and pyrrolidinylpropyl groups suggests that the compound might engage in specific interactions with biological targets, altering its chemical reactivity and stability under physiological conditions.
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and stability, are essential for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The compound's specific groups suggest moderate solubility in water and organic solvents, which is favorable for drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of functional groups, determine the compound's interaction with biological molecules. The electron-withdrawing sulfonamide group and the electron-donating methoxy group could influence the molecule's acidity and reactivity, affecting its binding affinity to enzymes or receptors.
Scientific Research Applications
PI3K Inhibitors for Pulmonary Diseases
Compounds closely related to benzenesulfonamides, such as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, have been claimed to treat idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, with one such compound, GSK-2126458, commencing a Phase I study for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Photosensitizers in Cancer Therapy
Benzenesulfonamide derivatives have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, a treatment option for cancer. The properties of these compounds, such as high singlet oxygen quantum yield and appropriate photodegradation, indicate their remarkable potential for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement Properties
Compounds such as SB-399885, structurally related to benzenesulfonamides, have shown cognitive enhancing properties in aged rat models by inhibiting the 5-HT6 receptor. This research supports the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Activity
Novel benzenesulfonamides, such as those synthesized for anti-breast cancer activity, have shown promising results. For instance, a specific compound evaluated against MCF-7 breast cancer cell lines exhibited better anticancer activity compared to standard drugs, suggesting its potential as a potent anti-breast cancer agent (Kumar et al., 2020).
Antimicrobial and DNA Interaction Studies
Organotin(IV) complexes with benzenesulfonamide derivatives have been synthesized and shown to possess antimicrobial activity and the ability to bind with DNA. These complexes offer insights into the development of new antimicrobial agents and potential applications in medicinal chemistry (Prasad et al., 2010).
properties
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-26-18-6-5-16(15-17(18)19(23)22-11-13-27-14-12-22)28(24,25)20-7-4-10-21-8-2-3-9-21/h5-6,15,20H,2-4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPQQOJVLFOZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[3-(pyrrolidin-1-yl)propyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



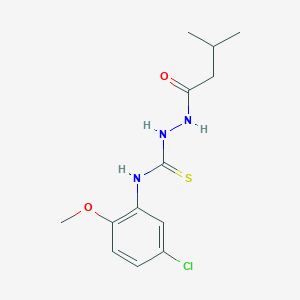
![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
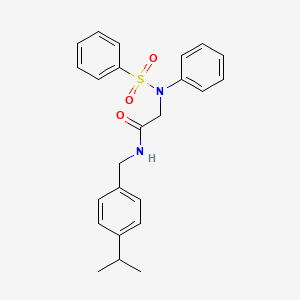
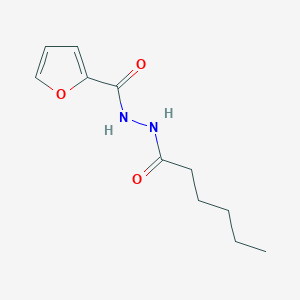
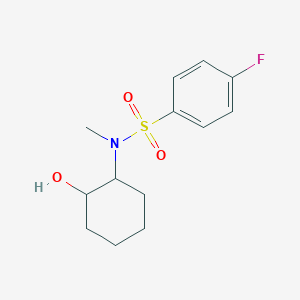
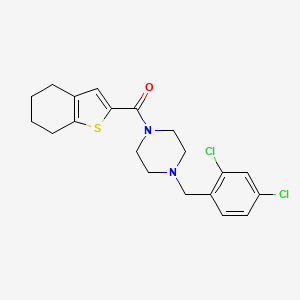
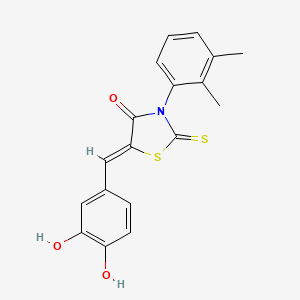
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)
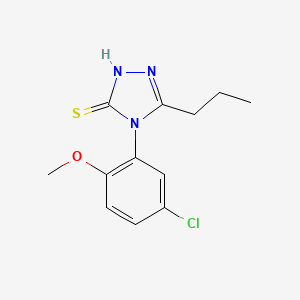
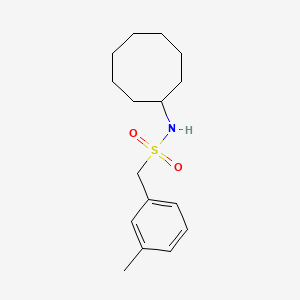
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)